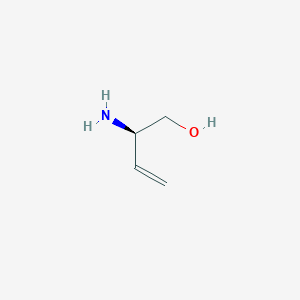
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide
Overview
Description
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Addition of the Furylmethyl Group: The furylmethyl group is typically added through a Friedel-Crafts alkylation reaction using furfural and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of furylcarboxylic acid or furfural.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(2-pyridinyl)-4-pyrimidinecarboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
N-(2-furylmethyl)-2-(2-pyridinyl)-5-methyl-4-pyrimidinecarboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-yl-5-(trifluoromethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-9-21-14(12-5-1-2-6-20-12)23-13(11)15(24)22-8-10-4-3-7-25-10/h1-7,9H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVRLXSJYYNPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)
![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)
![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)

![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/new.no-structure.jpg)
![(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane](/img/structure/B3165470.png)


![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165487.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)
![3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B3165508.png)
![3-(2-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B3165518.png)
